

Foundational Research on Berberine Ursodeoxycholate: A Technical Guide

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Compound of Interest		
Compound Name:	Berberine Ursodeoxycholate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity being investigated for the treatment of metabolic and liver diseases.[1][2] It is an ionic salt formed between the natural product berberine (BBR) and the bile acid ursodeoxycholic acid (UDCA).[3][4] This unique combination is designed to leverage the synergistic therapeutic effects of its constituent parts, addressing the complex pathophysiology of diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes (T2D).[1][5] This technical guide provides an in-depth overview of the foundational research on BBR-UDCA, including its synthesis, mechanism of action, and key preclinical and clinical findings.

Synthesis of Berberine Ursodeoxycholate

BBR-UDCA is synthesized as an ionic salt of berberine and ursodeoxycholic acid.[3] While specific proprietary details of the manufacturing process are not fully public, the general methodology can be inferred from patent literature. The synthesis involves the reaction of a berberine salt, such as berberine chloride, with ursodeoxycholic acid in a suitable solvent system to facilitate the formation of the ionic bond.

General Experimental Protocol for Synthesis



The following protocol is a generalized representation based on available information:

- Dissolution of Reactants: Berberine chloride is dissolved in hot distilled water and then allowed to cool to room temperature.[6] Concurrently, ursodeoxycholic acid is dissolved in an anhydrous alcohol, such as ethanol.[6]
- Reaction: The aqueous solution of berberine chloride is then combined with the alcoholic solution of ursodeoxycholic acid. An aqueous solution of a base, such as sodium carbonate, is added to the reaction mixture to facilitate the salt formation.[6]
- Purification and Isolation: The resulting BBR-UDCA salt can be isolated through various techniques, including evaporation of the solvent, precipitation, and filtration. The final product is then dried under vacuum.[6]
- Characterization: The formation of the BBR-UDCA salt with a 1:1 stoichiometry can be confirmed using analytical techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.[6]

It is important to note that different crystalline and amorphous solid forms of BBR-UDCA can be prepared by varying the solvents and conditions used during crystallization and purification, which may impact the compound's physicochemical properties.[7]

Mechanism of Action

BBR-UDCA has a dual mechanism of action, combining the therapeutic properties of both berberine and ursodeoxycholic acid.[1] This multifaceted approach targets key pathways in metabolic and liver diseases.

Signaling Pathways

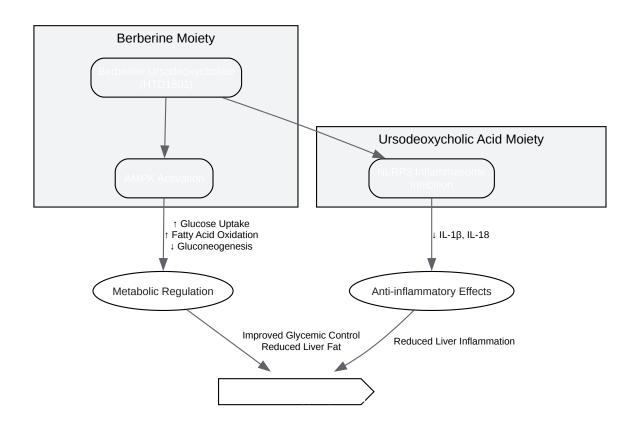
The primary signaling pathways modulated by BBR-UDCA include:

AMP-activated protein kinase (AMPK) activation: Berberine is a known activator of AMPK, a
central regulator of cellular energy homeostasis.[5][8] Activation of AMPK leads to improved
insulin sensitivity, increased glucose uptake, and enhanced fatty acid oxidation.[8]



 NLRP3 Inflammasome Inhibition: BBR-UDCA has been shown to inhibit the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, drives inflammation and has been implicated in the pathogenesis of metabolic diseases.

The synergistic action of AMPK activation and NLRP3 inflammasome inhibition contributes to the anti-inflammatory, anti-fibrotic, and metabolic regulatory effects of BBR-UDCA.



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Caption: Signaling pathway of **Berberine Ursodeoxycholate**.

Preclinical Research

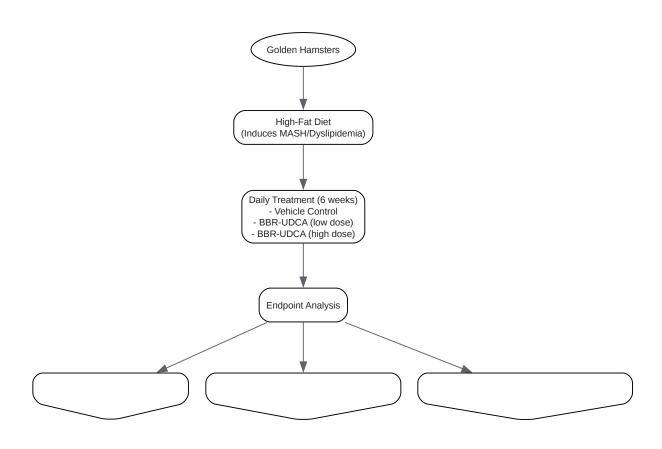
Preclinical studies have demonstrated the efficacy of BBR-UDCA in animal models of metabolic and liver diseases. A key model used is the golden hamster fed a high-fat diet to induce MASH



and dyslipidemia.[5]

Preclinical MASH/Dyslipidemia Hamster Model

• Experimental Workflow:



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Caption: Workflow for preclinical evaluation in a hamster model.

- Experimental Protocol:
 - Animal Model: Golden hamsters are fed a high-fat diet for a specified period to induce features of MASH and dyslipidemia.[5]
 - Treatment Groups: Animals are randomized to receive daily treatment with either a vehicle control or BBR-UDCA at different dose levels.[5]



- Duration: The treatment period is typically several weeks (e.g., 6 weeks).[5]
- Endpoint Analysis:
 - Liver Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, ballooning, and fibrosis. The NAFLD Activity Score (NAS) and fibrosis stage are determined.[5][8]
 - Serum Biochemistry: Blood samples are collected to measure levels of lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and liver enzymes (ALT, AST).[5]

Key Preclinical Findings

Parameter	Vehicle Control	BBR-UDCA (Low Dose)	BBR-UDCA (High Dose)
NAFLD Activity Score	Significantly elevated	Significant reduction	Greater significant reduction
Fibrosis Stage	Significantly elevated	Significant reduction	Greater significant reduction
Serum Total Cholesterol	Elevated	Reduced	Significantly reduced
Serum LDL-C	Elevated	Reduced	Significantly reduced
Serum ALT	Elevated	Reduced	Significantly reduced
Serum AST	Elevated	Reduced	Significantly reduced

Note: This table is a qualitative summary of findings reported in preclinical studies.[5]

Clinical Research

BBR-UDCA has undergone several Phase 2 clinical trials in patients with NAFLD/NASH, type 2 diabetes, and hyperlipidemia, with ongoing Phase 3 studies.[2][8][9][10]

Phase 2 Trial in Presumed NASH and Type 2 Diabetes (NCT03656744)

Foundational & Exploratory





- Study Design: A randomized, double-blind, placebo-controlled trial.[2]
- Patient Population: 100 subjects with fatty liver disease and type 2 diabetes.[2]
- Intervention:
 - Placebo
 - BBR-UDCA 500 mg twice daily
 - BBR-UDCA 1000 mg twice daily[2]
- Treatment Duration: 18 weeks.[2]
- Primary Endpoint: Reduction in liver fat content measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[2]
- Key Secondary Endpoints: Improvement in glycemic control (HbA1c), liver-associated enzymes, and safety.[2]



Endpoint	Placebo	BBR-UDCA (500 mg BID)	BBR-UDCA (1000 mg BID)
Absolute Change in Liver Fat Content (MRI-PDFF)	-2.0%	-2.9%	-4.8% (p=0.011 vs placebo)
Change in HbA1c	-0.2%	-0.3%	-0.5% (p=0.04 vs placebo)
Change in ALT (U/L)	-5.7	-10.5	-20.6 (p=0.003 vs placebo)
Change in AST (U/L)	-3.0	-5.3	-9.9 (p=0.02 vs placebo)
Change in Total Cholesterol (mg/dL)	-4.9	-11.6	-21.4 (p=0.005 vs placebo)
Change in LDL-C (mg/dL)	-1.5	-6.5	-14.1 (p=0.005 vs placebo)

Data from Harrison SA, et al. Nat Commun. 2021.[2]

Phase 2 Trial in Type 2 Diabetes (China)

- Study Design: A randomized, double-blind, placebo-controlled trial.[8]
- Patient Population: 113 patients with T2D inadequately controlled with diet and exercise.[8]
- Intervention:
 - Placebo
 - BBR-UDCA 500 mg twice daily
 - BBR-UDCA 1000 mg twice daily[8]
- Treatment Duration: 12 weeks.[8]



• Primary Endpoint: Change in HbA1c from baseline.[8]

Endpoint	Placebo	BBR-UDCA (500 mg BID)	BBR-UDCA (1000 mg BID)
LS Mean Difference in HbA1c from Placebo	-	-0.4% (p=0.04)	-0.7% (p<0.001)
Mean Change in Fasting Plasma Glucose (mg/dL)	+0.3	-13.0	-18.4

Data from Ji L, et al. JAMA Netw Open. 2025.[8]

Pharmacokinetics in Hyperlipidemia

A study in patients with hyperlipidemia evaluated the pharmacokinetics and pharmacodynamics of BBR-UDCA.[11]

- Study Design: A double-blind, randomized, placebo-controlled, dose-ranging study.
- Patient Population: 50 subjects with a history of hypercholesterolemia.
- Intervention:
 - o Placebo
 - BBR-UDCA 500 mg/day
 - BBR-UDCA 1000 mg/day
 - BBR-UDCA 2000 mg/day
- Treatment Duration: 28 days.



Endpoint (at Day 28, 2000 mg/day dose)	Change from Baseline	P-value
Total Cholesterol	-8.2%	0.0004
LDL Cholesterol	-10.4%	0.0006

Data from Di Bisceglie AM, et al. Lipids Health Dis. 2020.[11]

The study also confirmed that BBR-UDCA dissociates in the gastrointestinal tract, with berberine and ursodeoxycholic acid being differentially absorbed.[11]

Conclusion

Berberine Ursodeoxycholate is a promising new molecular entity with a unique dual mechanism of action that targets key pathways in metabolic and liver diseases. Foundational research, including preclinical and clinical studies, has demonstrated its potential to improve glycemic control, reduce liver fat and inflammation, and lower lipid levels. The data summarized in this technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals interested in the therapeutic potential of BBR-UDCA. Further research, including ongoing Phase 3 trials, will continue to elucidate its efficacy and safety profile for the treatment of complex metabolic and liver disorders.

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